Quinaprilato

Descripción general

Descripción

Quinaprilat is the active metabolite of quinapril . It is used alone or in combination with other medications to treat high blood pressure . It is also an ACE inhibitor for intravenous use especially in patients with arterial hypertension or chronic heart failure .

Synthesis Analysis

Quinapril is rapidly de-esterified after absorption to quinaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor . Quinaprilat binds with a high affinity to both plasma and tissue ACE .

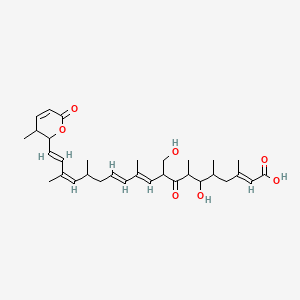

Molecular Structure Analysis

The molecular formula of Quinaprilat is C23H26N2O5 . The molecular weight is 410.470 g·mol −1 .

Chemical Reactions Analysis

Quinaprilat is a potent nonsulfhydryl selective ACE inhibitor with a short elimination half-life of 2 - 3 h, but due to slow dissociation from tissue ACE, once daily dosing is sufficient for effective ACE inhibition . Quinaprilat is excreted mainly in urine .

Physical And Chemical Properties Analysis

The physical and chemical properties of Quinaprilat include a molecular weight of 410.46, and it is soluble in DMSO . The density is 1.3±0.1 g/cm 3, and the boiling point is 674.5±55.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Trastornos cardiovasculares

Quinaprilato es un inhibidor potente de la enzima convertidora de angiotensina (ECA) . Produce cambios hemodinámicos favorables y mejora la función ventricular y endotelial en pacientes con diversos trastornos cardiovasculares . Estos efectos están mediados por la unión del this compound a la ECA tisular y plasmática .

Tratamiento de la hipertensión

El this compound se utiliza para el tratamiento de la hipertensión esencial . En los ensayos clínicos, el this compound proporcionó un control eficaz de la presión arterial en la mayoría de los pacientes . Algunos pacientes requirieron dosis de 80 mg/día y/o terapia diurética concomitante .

Terapia combinada

La terapia combinada con this compound e hidroclorotiazida tuvo un efecto antihipertensivo significativamente mayor que cualquiera de los fármacos en monoterapia .

Reducción de la microalbuminuria

Se ha demostrado que el this compound reduce la microalbuminuria en pacientes con hipertensión y/o diabetes mellitus .

Insuficiencia cardíaca congestiva

En pacientes con insuficiencia cardíaca congestiva, el this compound produjo cambios hemodinámicos y ecocardiográficos beneficiosos y mejoró la tolerancia al ejercicio, los síntomas y la clase funcional .

Enfermedad de la arteria coronaria

En pacientes con enfermedad de la arteria coronaria, el this compound redujo significativamente la incidencia de eventos isquémicos después del injerto de derivación de la arteria coronaria (CABG) . Sin embargo, una dosis más baja de this compound no mostró ningún efecto sobre los eventos isquémicos o la progresión aterosclerótica con 3 años de tratamiento en un estudio de diseño similar que involucraba a pacientes que se sometieron a angioplastia coronaria .

Uso intravenoso

This compound es un inhibidor de la ECA para uso intravenoso, especialmente en pacientes con hipertensión arterial o insuficiencia cardíaca crónica . A diferencia del profármaco oral quinapril, no ha sido aprobado para aplicación clínica .

Farmacocinética y farmacodinámica

El this compound es un potente inhibidor selectivo de la ECA no sulfhídrico con una vida media de eliminación corta de 2 a 3 h, pero debido a la lenta disociación de la ECA tisular, la dosificación una vez al día es suficiente para una inhibición efectiva de la ECA . El this compound se excreta principalmente en la orina .

Mecanismo De Acción

- Downstream effects include reduced vasoconstriction , lower aldosterone secretion , and decreased sodium and water retention .

- Its ADME properties (absorption, distribution, metabolism, and excretion) contribute to its efficacy and bioavailability .

- Cellularly, it results in dilated blood vessels , lower blood pressure , and improved cardiac function .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Quinaprilat functions as a potent inhibitor of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Quinaprilat interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II . Additionally, quinaprilat has been shown to interact with other biomolecules such as bradykinin, enhancing its vasodilatory effects .

Cellular Effects

Quinaprilat exerts significant effects on various cell types, particularly endothelial cells and cardiomyocytes . In endothelial cells, quinaprilat enhances nitric oxide production, leading to vasodilation and improved blood flow . In cardiomyocytes, quinaprilat reduces hypertrophy and fibrosis, thereby improving cardiac function . Quinaprilat also influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation . Furthermore, quinaprilat affects gene expression by modulating the expression of genes involved in inflammation and oxidative stress .

Molecular Mechanism

At the molecular level, quinaprilat exerts its effects primarily through the inhibition of ACE . By binding to the active site of ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . Quinaprilat also enhances the levels of bradykinin, a vasodilatory peptide, by inhibiting its degradation by ACE . This dual mechanism of action contributes to the overall antihypertensive effects of quinaprilat .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinaprilat have been observed to change over time . Quinaprilat is rapidly hydrolyzed from quinapril after administration, leading to its active form . The stability of quinaprilat in biological systems is relatively high, allowing for sustained inhibition of ACE over time . Long-term studies have shown that quinaprilat maintains its antihypertensive effects and continues to improve cardiac function in chronic settings .

Dosage Effects in Animal Models

In animal models, the effects of quinaprilat vary with different dosages . At lower doses, quinaprilat effectively reduces blood pressure and improves cardiac function without significant adverse effects . At higher doses, quinaprilat may cause hypotension and renal impairment . Threshold effects have been observed, where the efficacy of quinaprilat plateaus beyond a certain dosage . Toxic effects at high doses include hyperkalemia and increased risk of renal dysfunction .

Metabolic Pathways

Quinaprilat is primarily involved in the renin-angiotensin-aldosterone system (RAAS) pathway . After administration, quinapril is rapidly hydrolyzed to quinaprilat, which then inhibits ACE . Quinaprilat does not undergo extensive metabolism and is primarily excreted unchanged in the urine . The interaction of quinaprilat with ACE is a key aspect of its metabolic pathway, leading to decreased levels of angiotensin II and increased levels of bradykinin .

Transport and Distribution

Quinaprilat is transported and distributed within cells and tissues primarily through passive diffusion . It is highly protein-bound in plasma, which facilitates its distribution to target tissues . Quinaprilat accumulates in tissues with high ACE expression, such as the lungs, kidneys, and heart . The distribution of quinaprilat is influenced by its binding to plasma proteins and its affinity for ACE .

Subcellular Localization

Quinaprilat is localized primarily in the cytoplasm and on the cell membrane, where ACE is predominantly found . The binding of quinaprilat to ACE on the cell membrane is crucial for its inhibitory effects . Quinaprilat does not undergo significant post-translational modifications, and its activity is primarily determined by its interaction with ACE .

Propiedades

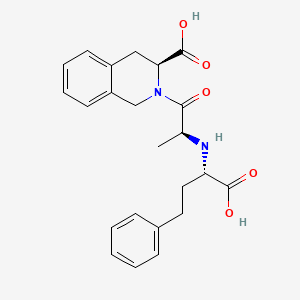

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSLEGPOVLMJMN-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868904 | |

| Record name | Quinaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82768-85-2, 85441-60-7 | |

| Record name | Quinaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82768-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinaprilat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinaprilat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34SSX5LDE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

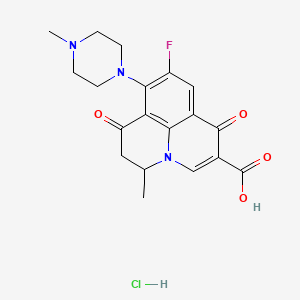

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-amino-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1678601.png)

![(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1678606.png)

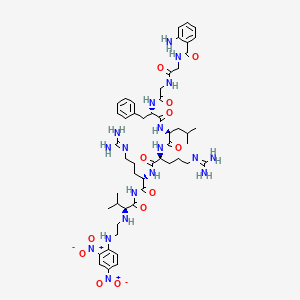

![(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-[3-[(2,6-dichlorophenyl)methyl]-4-hydroxyphenyl]propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1678611.png)

![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)